2-Ethyl-3,3-dimethyl-3H-indole

概要

説明

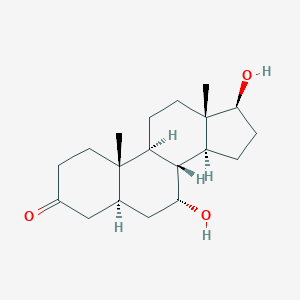

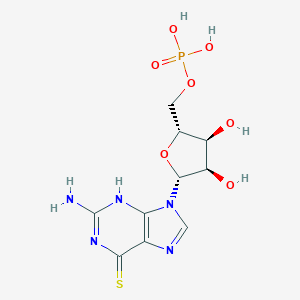

2-Ethyl-3,3-dimethyl-3H-indole, also known as 2,3,3-Trimethylindolenine , is an indolenine compound used as a reactant in organic synthesis reactions . It has the molecular formula C11H13N and a molecular weight of 159.23 .

Molecular Structure Analysis

The molecular structure of 2-Ethyl-3,3-dimethyl-3H-indole consists of a benzene ring fused with a pyrrole ring, forming the indole structure, with additional ethyl and methyl groups . The InChI key for this compound is FLHJIAFUWHPJRT-UHFFFAOYSA-N .Chemical Reactions Analysis

Indole derivatives, including 2-Ethyl-3,3-dimethyl-3H-indole, are versatile molecules that can participate in a variety of chemical reactions. They are often used in the synthesis of various organic compounds . For example, they can undergo a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .Physical And Chemical Properties Analysis

2-Ethyl-3,3-dimethyl-3H-indole has a refractive index of n20/D 1.549 (lit.) . It has a boiling point of 228-229 °C/744 mmHg (lit.) and a density of 0.992 g/mL at 25 °C (lit.) .科学的研究の応用

Synthesis and Functionalization

Synthesis of Indoles

Indoles, including 2-Ethyl-3,3-dimethyl-3H-indole, have been a subject of research for over a century. Various methods like the Fisher indole synthesis, Gassman synthesis, and palladium-catalyzed reactions have been developed for synthesizing and functionalizing indoles (Cacchi & Fabrizi, 2005).

Development of Derivatives

Research on indoles includes the development of derivatives like 2-Etboxycarbonyloxy-3-ethynylindoles from indol-2(3H)-ones, which can be synthesized using ethyl chloroformate and triethylamine (Beccalli, Marchesini & Pilati, 1994).

Photophysics and Spectroscopy

Probe Molecules Studies

Substituted derivatives of 2-Ethyl-3,3-dimethyl-3H-indole have been used to study proton transfer equilibrium reactions, with research focusing on UV absorption and steady-state fluorescence spectroscopy (Sarpal et al., 1993).

Analysis of Spectroscopic Parameters

Further studies on substituted 3H-indole probe molecules have been conducted to understand their spectral characteristics and geometrical changes in different states (Belletěte, Sarpal & Durocher, 1994).

Crystallography and Molecular Structure

- Crystal Structure Analysis: The crystal structure of certain derivatives of 2-Ethyl-3,3-dimethyl-3H-indole, such as 2-(diformylmethylidene)3,3-dimethyl-2,3-dihydro-1H-indole, has been determined to understand molecular planarity and structural details (Helliwell et al., 2006).

Medical and Biological Applications

- Cancer Detection: A water-soluble near-infrared dye based on a derivative of 2-Ethyl-3,3-dimethyl-3H-indole has been synthesized for potential applications in cancer detection using optical imaging (Pham, Medarova & Moore, 2005).

Safety And Hazards

This compound is classified under GHS07, with hazard statements H315 - H319 - H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

将来の方向性

Indole derivatives, including 2-Ethyl-3,3-dimethyl-3H-indole, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They can be used, for example, for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .

特性

IUPAC Name |

2-ethyl-3,3-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-4-11-12(2,3)9-7-5-6-8-10(9)13-11/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAAFAZCAVDTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343327 | |

| Record name | 2-Ethyl-3,3-dimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3,3-dimethyl-3H-indole | |

CAS RN |

18781-53-8 | |

| Record name | 2-Ethyl-3,3-dimethyl-3H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)